molecular formula C12H12N2O5S2 B11959650 Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- CAS No. 67724-04-3

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)-

Cat. No.: B11959650
CAS No.: 67724-04-3
M. Wt: 328.4 g/mol
InChI Key: JYPXJELCOVLQJZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- is an organosulfur compound with the molecular formula C12H12N2O4S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a 4-aminophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- typically involves the sulfonation of benzene followed by the introduction of the 4-aminophenylsulfonyl group. The reaction conditions often require the use of concentrated sulfuric acid as a sulfonating agent. The process can be summarized as follows:

    Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid to form benzenesulfonic acid.

    Introduction of 4-Aminophenylsulfonyl Group: The benzenesulfonic acid is then reacted with 4-aminophenylsulfonyl chloride under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted benzenesulfonic acid compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its applications in drug development and enzyme inhibition studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilic Acid: Another derivative of benzenesulfonic acid with an amino group at the para position.

    p-Toluenesulfonic Acid: A derivative with a methyl group at the para position.

    Benzenesulfonic Acid: The parent compound without any additional substituents.

Uniqueness

Benzenesulfonic acid, 4-(((4-aminophenyl)sulfonyl)amino)- is unique due to the presence of both the sulfonyl and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with proteins and enzymes.

Properties

CAS No.

67724-04-3

Molecular Formula

C12H12N2O5S2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C12H12N2O5S2/c13-9-1-5-11(6-2-9)20(15,16)14-10-3-7-12(8-4-10)21(17,18)19/h1-8,14H,13H2,(H,17,18,19)

InChI Key

JYPXJELCOVLQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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